Pingpeimine A

Vue d'ensemble

Description

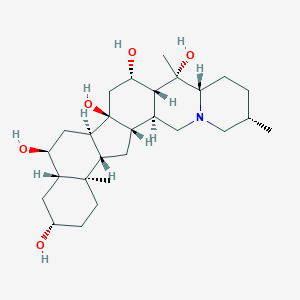

Pingpeimine A is a secondary metabolite isolated from the Fritillaria species, specifically Fritillaria ussuriensis. It is a steroidal alkaloid with significant bioactive properties, including expectorant and hypotensive effects . The compound is characterized by its complex hexacyclic structure and is often used as an analytical reference material in high-performance liquid chromatography (HPLC) standards .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pingpeimine A is primarily isolated from natural sources, particularly the bulbs of Fritillaria ussuriensis. The isolation process involves extraction with organic solvents followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is mainly obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .

Analyse Des Réactions Chimiques

Types of Reactions: Pingpeimine A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Applications De Recherche Scientifique

Pingpeimine A has a wide range of scientific research applications, including:

Mécanisme D'action

Pingpeimine A exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in respiratory and cardiovascular functions. The exact mechanism of action involves modulation of signaling pathways that regulate mucus secretion and blood pressure .

Comparaison Avec Des Composés Similaires

Peimine: Another steroidal alkaloid from Fritillaria species with similar expectorant and hypotensive effects.

Peiminine: A related compound with comparable bioactive properties.

Pingpeimine C: A structurally similar alkaloid with distinct pharmacological activities.

Uniqueness of Pingpeimine A: this compound is unique due to its specific hexacyclic structure and its potent bioactive properties. Its use as an analytical reference material and its potential therapeutic applications further distinguish it from other similar compounds .

Activité Biologique

Pingpeimine A is an alkaloid derived from the medicinal mushroom Lignosus rhinocerotis, commonly known as tiger milk mushroom. This compound has garnered attention for its potential therapeutic effects, particularly in the realms of anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this compound, supported by recent research findings and data tables summarizing relevant studies.

Chemical Profile

This compound is classified as a steroidal alkaloid, which has been shown to exhibit various biological activities. Its chemical structure allows it to interact with multiple biological pathways, contributing to its pharmacological effects.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby reducing oxidative stress in cells.

- Study Findings : An investigation into the antioxidant capacity of extracts from Lignosus rhinocerotis showed that both the sclerotium and fruiting body exhibited high radical scavenging activity. The fruiting body specifically demonstrated superior antioxidant activity compared to the sclerotium .

2. Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activities, which are essential in treating various inflammatory diseases.

- Mechanism : The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways has been noted. For example, it may modulate the NF-κB signaling pathway, which plays a critical role in inflammatory responses .

3. Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies.

- Case Study : In a study involving H22 hepatocellular carcinoma in mice, this compound was part of a formulation that significantly reduced tumor volume and weight when combined with chemotherapy agents like 5-fluorouracil (5-FU). This suggests that this compound may enhance the efficacy of conventional cancer treatments .

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Signaling Pathways : It interacts with various signaling pathways involved in inflammation and cancer progression.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to oxidative stress and inflammatory processes.

Propriétés

IUPAC Name |

(1S,2S,6S,9S,10S,11R,12S,14R,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,12,14,17,20-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO5/c1-14-4-5-23-26(3,32)24-16(13-28(23)12-14)17-9-18-19(27(17,33)11-22(24)31)10-21(30)20-8-15(29)6-7-25(18,20)2/h14-24,29-33H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,19+,20+,21-,22-,23-,24+,25+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFMBIWPULRZOJ-LPMWXLNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](C[C@@]4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002944 | |

| Record name | Cevane-3,6,14,16,20-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82841-67-6 | |

| Record name | Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082841676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevane-3,6,14,16,20-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.